molecular formula C17H15NO3S B6002619 N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide

N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide

Cat. No. B6002619
M. Wt: 313.4 g/mol
InChI Key: KOYORQJYVOXIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide, also known as BTCP, is a synthetic compound that has been extensively studied for its potential use in scientific research. BTCP belongs to the class of phenylpiperazines and acts as a selective dopamine receptor agonist. It is a potent and specific ligand for the dopamine D2 receptor, and its unique chemical structure makes it an ideal candidate for studying the mechanisms of dopamine receptor activation.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide acts as a selective dopamine receptor agonist, specifically targeting the dopamine D2 receptor. It binds to the receptor and activates downstream signaling pathways, leading to increased dopamine release and cellular responses. The unique chemical structure of N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide allows it to selectively target the dopamine D2 receptor, making it a valuable tool for studying the mechanisms of dopamine receptor activation.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including increased dopamine release, altered cellular signaling pathways, and changes in behavior and cognition. Its effects on dopamine release and cellular signaling pathways make it a valuable tool for studying the mechanisms of dopamine receptor activation, while its effects on behavior and cognition make it a potential therapeutic agent for neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide in lab experiments include its high selectivity for the dopamine D2 receptor, its ability to activate downstream signaling pathways, and its potential therapeutic uses in neurological disorders. However, there are also limitations to using N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide, including the potential for off-target effects, the need for careful dosing and monitoring, and the potential for toxicity at high doses.

Future Directions

There are many potential future directions for research involving N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide, including further studies of its effects on dopamine release and cellular signaling pathways, the development of more selective dopamine receptor agonists, and the potential therapeutic uses of N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide and other dopamine receptor agonists in the treatment of neurological disorders. Additionally, further studies are needed to better understand the potential limitations and risks associated with the use of N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide in lab experiments and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with thiourea to form 2,5-dimethoxyphenyl-1-thiourea. This compound is then reacted with 2-bromo-3'-methyl-1-benzothiophene to form N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide. The synthesis of N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide has been optimized to yield high purity and high yield.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide has been used extensively in scientific research to study the mechanisms of dopamine receptor activation. It has been shown to have a high affinity for the dopamine D2 receptor, making it an ideal tool for studying the effects of dopamine receptor activation on cellular signaling pathways. N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide has also been used to study the role of dopamine receptors in drug addiction, as well as the potential therapeutic uses of dopamine receptor agonists in the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-20-11-7-8-15(21-2)14(9-11)18-17(19)13-10-22-16-6-4-3-5-12(13)16/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYORQJYVOXIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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